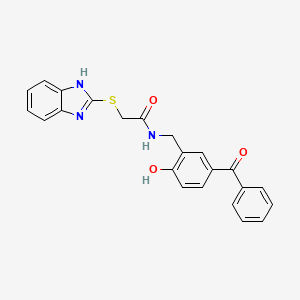

![molecular formula C17H15ClN4O3S B3444504 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B3444504.png)

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea

Vue d'ensemble

Description

The compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole have diverse activities . Quantum chemical parameters such as the highest occupied molecular orbital energy (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), energy gap (ΔE), dipole moment (μ), and Mulliken charges are calculated .Chemical Reactions Analysis

The compound has been studied for its corrosion inhibition properties on 6061 Al alloy in 0.05 M HCl. The studies were carried out at different concentrations and temperatures using weight loss method, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). The compound exhibited improved efficiency with higher concentration and temperature .Mécanisme D'action

Target of Action

The primary target of this compound is acetylcholinesterase , an enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

The compound interacts with acetylcholinesterase, inhibiting its activity. This inhibition results in an increase in the concentration of acetylcholine at nerve endings, leading to prolonged cholinergic effects .

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic neurotransmission pathway. The increased concentration of acetylcholine at synapses can lead to a variety of effects, depending on the specific type of cholinergic receptor (muscarinic or nicotinic) and its location in the body .

Pharmacokinetics

The compound’s pharmacokinetic properties, such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD), were predicted using computational tools . The compound exhibits good oral bioavailability, as indicated by its predicted and experimentally verified properties . The compound is well-absorbed from the oral route and remains stable at ambient temperature and physiological pH .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to a dose-dependent anti-acetylcholinesterase activity . This activity suggests that the compound may be a potential drug candidate for treating neurodegenerative disorders, where the regulation of acetylcholine levels plays a crucial role .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . The compound remains stable under various photolytic and pH stress conditions. It exhibits degradation under oxidative and thermal stress . The compound’s solubility and permeability also change with pH, indicating that its absorption and distribution can be affected by the pH of the environment .

Orientations Futures

The compound and its derivatives could be further explored for their potential biological activities. Given their wide range of activities, they could be potential candidates for drug development against various diseases. Further studies could also focus on improving the stability of the compound under different conditions .

Propriétés

IUPAC Name |

1-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O3S/c1-24-14-4-2-3-12(9-14)19-16(23)20-17-22-21-15(26-17)10-25-13-7-5-11(18)6-8-13/h2-9H,10H2,1H3,(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENSVAOGHUUNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-mercapto-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3444425.png)

![2,4-dichloro-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide](/img/structure/B3444431.png)

![5-fluoro-2-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B3444435.png)

![N-(5-benzoyl-2-hydroxybenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3444438.png)

![N~2~-{[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl}glycinamide](/img/structure/B3444451.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloro-5-(methylthio)benzamide](/img/structure/B3444452.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[(4-methylbenzyl)thio]acetyl}piperazine](/img/structure/B3444457.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N-(4-methylbenzyl)methanesulfonamide](/img/structure/B3444480.png)

![1-[N-phenyl-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3444492.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3444511.png)

![ethyl 1-{N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B3444518.png)

![N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B3444530.png)